molecular formula C17H14N2O4S B8323609 3-[(Methylsulfonyl)amino]-2-phenylquinoline-4-carboxylic acid

3-[(Methylsulfonyl)amino]-2-phenylquinoline-4-carboxylic acid

Cat. No. B8323609
M. Wt: 342.4 g/mol
InChI Key: NHDWSGJQZXPZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08071621B2

Procedure details

To isatin (441 mg, 3 mmol) was added a solution of sodium hydroxide (1.15 g, 29.0 mmol) in water (2.5 mL). The resulting brown precipitate was stirred vigorously at RT for 20 minutes before being heated to 85° C. A solution of N-(2-oxo-2-phenylethyl)methanesulfonamide (1b) (639 mg, 3.0 mmol) in ethanol/THF/water (6.3 mL/1.25 mL/6.3 mL was then added dropwise over 30 minutes. The reaction mixture was stirred at 85° C. for further 4 h before cooling to RT. All organic solvents were removed in vacuo and the aqueous residue reduced to a volume of approximately 6 mL. The aqueous residue was washed with ether (3×10 mL) and then the aqueous residue were acidified with cooling to pH 4 with acetic acid. The precipitate formed were collected, washed with water and dried to give the title compound as a solid (721 mg, 70.3%). 1H NMR (300 MHz, CDCl3) δ 3.11 (s, 3H), 7.05 (d, 1H), 7.39 (d, 2H), 7.64 (m, 2H), 7.78 (m, 1H), 8.06 (m, 1H), 8.19 (m, 1H), 8.47 (m, 1H), 10.03 (b, 2H). MS APCI, m/z=343 (M+1). LCMS: 1.07 min.
Quantity
441 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
639 mg
Type
reactant
Reaction Step Two
Name
ethanol THF water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70.3%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[OH-:12].[Na+].O=[C:15]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH2:16][NH:17][S:18]([CH3:21])(=[O:20])=[O:19]>O.C(O)C.C1COCC1.O>[CH3:21][S:18]([NH:17][C:16]1[C:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[N:1][C:11]2[C:6]([C:4]=1[C:2]([OH:12])=[O:3])=[CH:7][CH:8]=[CH:9][CH:10]=2)(=[O:20])=[O:19] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
441 mg
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
1.15 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
639 mg
Type
reactant
Smiles
O=C(CNS(=O)(=O)C)C1=CC=CC=C1
Name
ethanol THF water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown precipitate was stirred vigorously at RT for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being heated to 85° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 85° C. for further 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to RT
CUSTOM
Type
CUSTOM
Details
All organic solvents were removed in vacuo
WASH
Type
WASH
Details
The aqueous residue was washed with ether (3×10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling to pH 4 with acetic acid
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CS(=O)(=O)NC=1C(=NC2=CC=CC=C2C1C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 721 mg
YIELD: PERCENTYIELD 70.3%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.